molecular formula C10H22O2 B14276045 3-Methylnonane-2,3-diol CAS No. 134998-48-4

3-Methylnonane-2,3-diol

Cat. No.: B14276045
CAS No.: 134998-48-4
M. Wt: 174.28 g/mol
InChI Key: GKLCZRSFBPYKEZ-UHFFFAOYSA-N
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Description

3-Methylnonane-2,3-diol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the larger family of alkanes, which are saturated hydrocarbons. The presence of the hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylnonane-2,3-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The reaction can be carried out using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of diketones or the use of other reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions

3-Methylnonane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

3-Methylnonane-2,3-diol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylnonane-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Methylnonane: Lacks hydroxyl groups, making it less reactive.

    2,3-Butanediol: A smaller diol with similar hydroxyl functionality.

    1,2-Ethanediol (Ethylene Glycol): A common diol used in antifreeze.

Uniqueness

3-Methylnonane-2,3-diol is unique due to its specific structure, which combines a long alkane chain with two hydroxyl groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it useful in various applications .

Properties

CAS No.

134998-48-4

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

3-methylnonane-2,3-diol

InChI

InChI=1S/C10H22O2/c1-4-5-6-7-8-10(3,12)9(2)11/h9,11-12H,4-8H2,1-3H3

InChI Key

GKLCZRSFBPYKEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(C)O)O

Origin of Product

United States

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